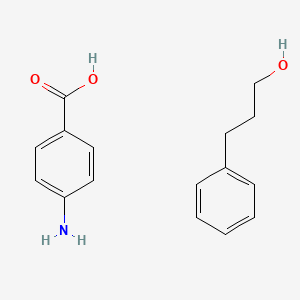

4-Aminobenzoic acid;3-phenylpropan-1-ol

Description

Properties

CAS No. |

65849-69-6 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-aminobenzoic acid;3-phenylpropan-1-ol |

InChI |

InChI=1S/C9H12O.C7H7NO2/c10-8-4-7-9-5-2-1-3-6-9;8-6-3-1-5(2-4-6)7(9)10/h1-3,5-6,10H,4,7-8H2;1-4H,8H2,(H,9,10) |

InChI Key |

CEWVWDJATMJPLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCO.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

4-Aminobenzoic Acid

Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.

Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.

-

3-Phenylpropan-1-ol

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Aminobenzoic acid can undergo oxidation reactions to form various products.

Reduction: Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is a common reaction.

Substitution: Both 4-aminobenzoic acid and 3-phenylpropan-1-ol can undergo substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidizing agents: Used in oxidation reactions.

Reducing agents: Used in reduction reactions, such as hydrogenation.

Nucleophiles: Used in substitution reactions.

Major Products

Oxidation products: Various oxidized forms of the compound.

Reduction products: 4-aminobenzoic acid from 4-nitrobenzoic acid.

Substitution products: Various substituted derivatives of the compound.

Scientific Research Applications

4-Aminobenzoic acid;3-phenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzoic acid;3-phenylpropan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Aminobenzoic Acid

4-Aminobenzoic acid (PABA) is an aromatic compound with a carboxyl group and an amino group at the para position. It is widely used in pharmaceuticals, dyes, and biochemical research. Key applications include:

- Enzyme Inhibition: PABA inhibits mushroom tyrosinase, with IC50 values of 0.35 mmol/L (monophenolase) and 0.30 mmol/L (diphenolase), and prolongs the lag phase of monophenolase activity by 4.4-fold at 1.0 mmol/L .

- Cocrystallization : PABA forms stable cocrystals via sublimation, leveraging its balanced sublimation enthalpy and Gibbs energy for high-purity crystal synthesis .

- Dye Synthesis : PABA derivatives serve as acid dyes for nylon fabrics, offering good colorfastness and solubility .

3-Phenylpropan-1-ol

3-Phenylpropan-1-ol is a primary alcohol with a phenyl group attached to the third carbon of a propanol chain. It is primarily used as an intermediate in organic synthesis. Limited direct studies exist, but its reactivity is inferred from structural analogs, such as benzyl alcohol derivatives.

Comparison with Structurally Related Compounds

4-Aminobenzoic Acid vs. Other Aminobenzoic Acid Derivatives

Key Findings :

- Substituent Position: The para-amino group in PABA enhances tyrosinase inhibition compared to meta-substituted analogs (e.g., 3-aminobenzoic acid) due to optimized hydrogen bonding with the enzyme’s active site .

- Functional Groups: Replacement of the carboxylic acid with an amide (4-aminobenzamide) reduces acidity but increases bioavailability for drug design .

3-Phenylpropan-1-ol vs. Aromatic Alcohols

Key Findings :

- Chain Length : Longer carbon chains (e.g., 3-phenylpropan-1-ol vs. benzyl alcohol) reduce volatility and increase hydrophobicity, impacting solubility in aqueous systems.

- Reactivity : Primary alcohols like 3-phenylpropan-1-ol undergo oxidation to ketones or carboxylic acids, whereas benzyl alcohol derivatives are more prone to esterification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminobenzoic acid and 3-phenylpropan-1-ol in laboratory settings?

- 4-Aminobenzoic acid is synthesized via reduction of nitro precursors (e.g., nitrobenzoic acid derivatives) using sodium borohydride or catalytic hydrogenation (Pd/C under H₂ pressure) .

- 3-Phenylpropan-1-ol can be produced through selective hydrogenation of cinnamaldehyde using palladium catalysts, optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like 3-phenylpropyl acetate .

Q. Which analytical techniques are validated for quantifying these compounds in biological matrices?

- Liquid chromatography coupled with QTOF-MS (HPLC-QTOF) is validated for detecting 4-aminobenzoic acid and its metabolites in biological fluids (e.g., blood, urine), with method validation covering linearity (R² > 0.99), LOQ (1 ng/mL), and recovery rates (85–110%) .

- ICP-MS is used for iodine-tagged analogs to quantify dermal absorption of 3-phenylpropan-1-ol derivatives in tattoo ink studies, requiring matrix-matched calibration .

Q. How do solvent properties influence the solubility of 4-aminobenzoic acid in pharmaceutical formulations?

- Solubility in alcohols (e.g., ethanol, 1-octanol) correlates with solvent polarity and hydrogen-bonding capacity. For instance, 4-aminobenzoic acid exhibits higher solubility in 1,4-dioxane (log₁₀c₁ = −1.37) compared to alkanes due to dipole interactions . Preformulation studies should assess solvent dielectric constants and Hansen solubility parameters to optimize dissolution .

Q. What standardized methods exist for assessing the purity of these compounds?

- Clarity of solution tests (e.g., dissolving 0.1 g in 10 mL ethanol) confirm absence of insoluble impurities in 4-aminobenzoic acid .

- Chromatographic purity assays (HPLC with UV detection at 254 nm) are recommended for 3-phenylpropan-1-ol, with acceptance criteria ≥95% peak area .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies for 4-aminobenzoic acid?

- Discrepancies may arise from polymorphic forms or solvate formation. Validate experimental conditions (e.g., temperature control ±0.1°C) and use the Abraham solvation model to reconcile data, incorporating solute descriptors (S = 1.650, A = 0.940, B = 0.600) to predict log₁₀c₁ values within ±0.12 accuracy . Cross-check with differential scanning calorimetry (DSC) to identify crystalline forms .

Q. What strategies optimize stereochemical outcomes in 3-phenylpropan-1-ol synthesis?

- Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of α,β-unsaturated aldehydes to yield enantiomerically pure 3-phenylpropan-1-ol. Monitor enantiomeric excess (ee) via chiral GC or HPLC, targeting ≥98% ee through solvent optimization (e.g., THF vs. methanol) .

Q. How do computational models like the Abraham equation predict solubility behavior of 4-aminobenzoic acid?

- The model uses solute descriptors (E = 1.075, S = 1.650, A = 0.940, B = 0.600) and solvent parameters (polarity, hydrogen-bonding) to calculate log₁₀c₁. For example, in 1-octanol, predicted solubility aligns with experimental data (Δlog₁₀c₁ < 0.1), enabling formulation design without extensive trial-and-error .

Q. What mechanisms underlie 4-aminobenzoic acid’s bioactivity in modulating oxidative stress?

- 4-Aminobenzoic acid enhances tissue oxygenation and interacts with monoamine oxidase (MAO) to degrade serotonin, reducing oxidative byproducts. In vitro assays (e.g., MAO inhibition kinetics) show IC₅₀ values of 50–100 µM, while excessive doses may induce fibrotic changes via TGF-β pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.